molecular formula C9H10OS B1444026 1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one CAS No. 1394759-65-9

1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one

Cat. No. B1444026
CAS RN: 1394759-65-9
M. Wt: 166.24 g/mol
InChI Key: KWQNFODLDNTOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one” is a chemical compound with the CAS Number: 1394759-65-9 . It has a molecular weight of 166.24 . The IUPAC name for this compound is 1-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10OS/c1-6(10)9-5-7-3-2-4-8(7)11-9/h5H,2-4H2,1H3 . This indicates the molecular formula of the compound is C9H10OS .

Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

The compound’s structural complexity, particularly the presence of a thiophene ring, suggests potential biological activity. It could be explored for synthesizing novel therapeutic agents, especially considering thiophene derivatives have shown promise in developing antitumor, antibacterial, and anti-inflammatory drugs .

Materials Science: Organic Semiconductor Development

Thiophene-based compounds are pivotal in creating organic semiconductors due to their excellent charge-carrier properties. Research could focus on utilizing “1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one” in the development of organic field-effect transistors (OFETs) or organic photovoltaic cells (OPVs) .

Environmental Science: Pollutant Detection and Removal

The compound’s structure could be functionalized to create sensors for environmental pollutants. Thiophene’s reactivity with various pollutants could lead to applications in detecting and capturing hazardous substances, contributing to cleaner air and water .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound could be used as a standard or a reagent in chromatographic methods and spectroscopic analysis due to its unique chemical properties, aiding in the identification and quantification of complex mixtures .

Agriculture: Pesticide and Fungicide Research

The thiophene moiety is known for its natural pesticidal properties. Research could be directed towards synthesizing new pesticides or fungicides that are more effective and environmentally friendly, leveraging the bioactive potential of the thiophene ring .

Energy Storage: Electroactive Material for Batteries

Compounds with thiophene rings can be electroactive, making them suitable for investigation as materials in energy storage solutions. They could be used in the development of high-performance batteries or supercapacitors with improved charge storage capacity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-6(10)9-5-7-3-2-4-8(7)11-9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQNFODLDNTOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(S1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one
Reactant of Route 6
1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.